Ethyl (4-bromo-2-methylphenyl)alaninate
Description
Properties
Molecular Formula |
C12H16BrNO2 |
|---|---|
Molecular Weight |
286.16 g/mol |
IUPAC Name |
ethyl 2-(4-bromo-2-methylanilino)propanoate |
InChI |
InChI=1S/C12H16BrNO2/c1-4-16-12(15)9(3)14-11-6-5-10(13)7-8(11)2/h5-7,9,14H,4H2,1-3H3 |
InChI Key |
LRFUWOUVXGLJFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)NC1=C(C=C(C=C1)Br)C |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for Ethyl 4 Bromo 2 Methylphenyl Alaninate
Esterification and Amidation Pathways
The final step in many synthetic routes to Ethyl (4-bromo-2-methylphenyl)alaninate is often the formation of the ethyl ester from the corresponding carboxylic acid, (4-bromo-2-methylphenyl)alanine. Amidation reactions, while not directly producing the target ester, are fundamental in the broader context of amino acid chemistry and peptide synthesis and can be relevant in the synthesis of precursors.
Direct esterification, most notably the Fischer-Speier esterification, represents a straightforward method for converting a carboxylic acid into an ester. This approach involves reacting the parent amino acid, (4-bromo-2-methylphenyl)alanine, with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or gaseous hydrogen chloride. pearson.com The reaction is an equilibrium process, and driving it towards the product typically requires using a large excess of the alcohol or removing the water formed during the reaction.
Amidation can be achieved through the direct condensation of a carboxylic acid and an amine, often at high temperatures, though this is generally less efficient and requires harsh conditions. pearson.com More commonly, coupling agents are used to facilitate amide bond formation under milder conditions. mdpi.commdpi.com
Table 1: Comparison of Direct Condensation Methods
| Reaction Type | Reactants | Typical Conditions | Key Considerations |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid + Alcohol | Acid catalyst (e.g., H₂SO₄), excess alcohol, heat | Equilibrium-driven; potential for side reactions. |
| Direct Amidation | Carboxylic Acid + Amine | High temperature | Generally low yielding and not suitable for complex molecules. |
To circumvent the often harsh conditions of direct esterification and minimize potential side reactions like racemization at the chiral center, activated ester synthesis strategies are frequently employed. rsc.org These methods involve converting the carboxylic acid group into a more reactive intermediate, which then readily reacts with ethanol.
Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used with an additive such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com The carboxylic acid can also be converted into other highly reactive intermediates, such as N-hydroxysuccinimide (NHS) esters. organic-chemistry.org These activated species can then be treated with ethanol under mild conditions to yield the desired ethyl ester with high efficiency. This approach is particularly valuable in peptide chemistry and for substrates sensitive to strong acids or high temperatures. organic-chemistry.orgresearchgate.net
Functional Group Interconversion in Aromatic Ring Modification
A critical aspect of synthesizing this compound is the introduction of the bromine atom at the correct position on the phenyl ring. This is typically achieved through electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the substituents already present on the ring.
The synthesis can be designed in two primary ways: brominating an advanced alaninate (B8444949) intermediate or brominating a simpler aniline (B41778) precursor before elaborating the alanine (B10760859) side chain.
Route A: Bromination of Ethyl (2-methylphenyl)alaninate. In this route, the alanine side chain and ester are already in place. The bromination step would then be performed on this substrate. The outcome of this electrophilic substitution depends on the combined directing effects of the methyl group and the alaninate side chain.
Route B: Bromination of a Precursor Aniline. A more common and often more controllable strategy involves brominating a simpler precursor like 2-methylaniline. The powerful activating and ortho-, para-directing nature of the amino group (-NH₂) would strongly favor the introduction of bromine at the para position, yielding 4-bromo-2-methylaniline (B145978). vedantu.com This intermediate can then be converted into the final product through standard methods of amino acid synthesis, such as the Strecker or amidomalonate syntheses. libretexts.orglibretexts.org Direct bromination of highly activated rings like anilines can sometimes lead to polybromination. vedantu.comlibretexts.org To avoid this, the reactivity of the amino group can be attenuated by converting it to an amide (e.g., an acetanilide) before bromination, followed by hydrolysis to restore the amine. libretexts.org
The regioselectivity of electrophilic aromatic bromination is governed by the electronic properties of the substituents on the benzene (B151609) ring. libretexts.org Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) influence the position of the incoming electrophile.
Activating Groups: The amino group (-NH₂) or its derivatives (like the alaninate side chain) and the methyl group (-CH₃) are both activating, electron-donating groups. They direct incoming electrophiles to the ortho and para positions by stabilizing the carbocation intermediate (the arenium ion) through resonance and inductive effects. libretexts.orgnih.gov The amino group is a significantly stronger activator and director than the methyl group. libretexts.org
Directing Effects in Synthesis: When considering the bromination of 2-methylaniline, the powerful para-directing effect of the amino group overrides the directing effect of the methyl group, leading selectively to the formation of 4-bromo-2-methylaniline. If one were to brominate Ethyl (2-methylphenyl)alaninate, the alaninate group at position 1 and the methyl group at position 2 would both direct an incoming electrophile. The dominant amino group would direct to its para position (position 4), which aligns with the desired product structure.
Table 2: Influence of Substituents on Electrophilic Bromination
| Substituent | Electronic Effect | Directing Preference | Reactivity Effect |
|---|---|---|---|
| -NH₂ (Amino/Alaninate) | Strongly Electron-Donating | Ortho, Para | Strongly Activating |
| -CH₃ (Methyl) | Weakly Electron-Donating | Ortho, Para | Weakly Activating |
| -Br (Bromo) | Weakly Electron-Withdrawing (Inductive) / Electron-Donating (Resonance) | Ortho, Para | Deactivating |
Chiral Induction and Stereoselective Synthesis
The α-carbon of the alanine moiety in this compound is a stereocenter, meaning the compound can exist as two enantiomers (L and D forms). The synthesis of a single enantiomer is often crucial for biological applications and typically requires stereoselective methods.
Strategies for obtaining an enantiomerically pure product include:
Resolution of a Racemic Mixture: A racemic mixture of the target compound or its precursor acid can be synthesized and then separated into its constituent enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic amino acid with a single enantiomer of a chiral resolving agent (e.g., a chiral acid or base). libretexts.org The resulting diastereomers have different physical properties and can be separated by crystallization.
Enzymatic Synthesis and Resolution: Enzymes can be used to catalyze reactions with high stereoselectivity. For instance, enzymes like phenylalanine ammonia (B1221849) lyase can catalyze the stereoselective addition of ammonia to a cinnamic acid derivative. researchgate.netnih.gov Alternatively, an enzyme such as an aminoacylase (B1246476) can selectively hydrolyze the N-acyl group from only one enantiomer in a racemic mixture of N-acyl-amino acids, allowing for the separation of the free L-amino acid from the unreacted N-acyl-D-amino acid. libretexts.org
Asymmetric Synthesis: This approach aims to create the desired stereocenter selectively from the outset. This can be achieved through methods such as the asymmetric hydrogenation of a prochiral enamine or α-amidoacrylate precursor using a chiral catalyst. nih.gov Another strategy involves using a chiral auxiliary, which is temporarily attached to the molecule to direct a reaction stereoselectively, and is then removed. The synthesis of related chiral compounds, such as chiral α-(4-bromobenzyl)alanine ethyl ester, has been reported and demonstrates the application of these principles to achieve high enantiomeric purity. nih.govdntb.gov.ua Furthermore, starting from a readily available chiral building block, such as L-alanine or D-alanine, can preserve the stereochemistry throughout the synthetic sequence. acs.org
Asymmetric Catalysis in α-Amino Acid Derivatization
Asymmetric catalysis offers an elegant and efficient means to generate enantiomerically enriched α-amino acids, avoiding the need for chiral auxiliaries or resolving racemic mixtures. These methods utilize a small amount of a chiral catalyst to transfer stereochemical information to the product.
Various catalytic approaches are applicable, including the hydrogenation of olefins and imines, electrophilic aminations, and alkylations of glycine (B1666218) derivatives. nih.gov For a target like this compound, a key strategy could involve the asymmetric alkylation of a glycine ester enolate or a related precursor. Chiral aldehyde catalysis, for instance, has emerged as a powerful tool for the asymmetric α-functionalization of N-unprotected amino esters. nih.govfrontiersin.org In a hypothetical route, a chiral BINOL-derived aldehyde catalyst could facilitate the reaction between an N-unprotected glycine ester and a suitable electrophile derived from 4-bromo-2-methyltoluene. nih.gov
Another powerful technique is the enantioconvergent cross-coupling of racemic electrophiles. A chiral nickel catalyst, for example, can couple racemic α-halo-α-amino acid derivatives with organozinc reagents to produce a wide array of unnatural amino acids with high enantiomeric excess (ee). nih.gov This approach is notable for its mild conditions and tolerance of diverse functional groups. nih.gov
| Catalytic System | Reaction Type | Key Features | Potential Application |
|---|---|---|---|
| Chiral Nickel Complex | Enantioconvergent Cross-Coupling | Uses racemic starting materials; tolerant of air and moisture. nih.gov | Coupling of a racemic α-chloro glycine ester with a (4-bromo-2-methylphenyl)zinc reagent. |
| Chiral BINOL Aldehyde | α-Functionalization | Organocatalytic; mimics biological amino acid metabolism. frontiersin.org | Catalyzing the addition of a 4-bromo-2-methylbenzyl group to a glycine ester. |
| Chiral Quaternary Ammonium Salts | Biomimetic Transamination | Environmentally benign; converts α-keto esters to α-amino acids. acs.org | Asymmetric transamination of ethyl 2-keto-3-(4-bromo-2-methylphenyl)propanoate. |
Diastereoselective Approaches Utilizing Chiral Auxiliaries
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. This is a robust and well-established method for synthesizing unnatural amino acids. acs.org
For the synthesis of this compound, a common strategy would involve the alkylation of a glycine enolate attached to a chiral auxiliary. Evans oxazolidinones and pseudoephedrine amides are widely used for this purpose. wikipedia.org For example, a glycine derivative of pseudoephedrine can be deprotonated to form an enolate, which then reacts with an electrophile like 4-bromo-1-(bromomethyl)-2-methylbenzene. The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. wikipedia.org Subsequent removal of the auxiliary provides the desired amino acid derivative. acs.org
| Chiral Auxiliary | Typical Substrate | Key Advantage | Reported Diastereoselectivity (d.r.) |
|---|---|---|---|
| Evans Oxazolidinones | N-acylated glycine | High diastereoselectivity in aldol (B89426) and alkylation reactions. wikipedia.org | Often >95:5 |
| Pseudoephedrine | Glycine amide | Forms crystalline products, easily purified; auxiliary is recoverable. wikipedia.org | Typically >90:10 |
| (S,S)-Cyclohexane-1,2-diol | Acetoacetate derivatives | Effective for creating quaternary carbon centers. sigmaaldrich.comresearchgate.net | 92 to >95% de sigmaaldrich.com |
| BINOL | Glycine derivatives | Axial chirality provides effective stereocontrol. wikipedia.org | 69 to 86% de wikipedia.org |
Enzymatic and Microbial Transformation for Enantioselectivity
Biocatalysis, using either isolated enzymes or whole microbial cells, offers a highly selective and environmentally friendly route to enantiopure compounds. rsc.org Enzymes operate under mild conditions (aqueous media, ambient temperature, and neutral pH) and exhibit exceptional stereospecificity. nih.gov
For producing enantiopure amino acids, methods such as the reductive amination of keto acids or the resolution of racemic mixtures are common. rsc.orgnih.gov A potential enzymatic route to this compound could involve the kinetic resolution of a racemic mixture of the ester. A lipase (B570770) or protease could be selected to selectively hydrolyze one enantiomer (e.g., the L-enantiomer) to its corresponding carboxylic acid, leaving the desired D-enantiomer as the unreacted ester, which can then be separated.
Alternatively, a transaminase enzyme could be used to convert a keto-acid precursor, ethyl 2-oxo-3-(4-bromo-2-methylphenyl)propanoate, into the corresponding amino acid with high enantiopurity. nih.gov This biomimetic approach is highly efficient and directly yields the desired chiral amine. acs.org
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis is indispensable for modern organic synthesis, particularly for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com These methods are central to constructing the aryl-alanine linkage in the target molecule.
Cross-Coupling Reactions for Aryl-Carbon Bond Formation
Palladium-, nickel-, or copper-catalyzed cross-coupling reactions are powerful tools for forging the C(sp²)-C(sp³) bond between the phenyl ring and the alanine backbone. acs.orgacs.org A plausible strategy would involve a Suzuki or Negishi coupling.
In a Suzuki coupling approach, an organoboron reagent, such as an alanine-derived boronic ester, could be coupled with an aryl halide like 1,4-dibromo-2-methylbenzene. Conversely, a Negishi coupling could involve the reaction of a (4-bromo-2-methylphenyl)zinc reagent with a protected α-bromoalanine ester, catalyzed by a nickel or palladium complex. organic-chemistry.org These reactions are known for their high functional group tolerance, which is crucial given the presence of the ester and the potential for a protected amine. nih.govorganic-chemistry.org Copper-catalyzed Ullmann-type reactions, often facilitated by amino acid-derived ligands, also provide a viable pathway for coupling aryl halides with nucleophiles. acs.org
C-H Activation and Functionalization Strategies
Direct C-H activation is an increasingly important strategy that forms C-C or C-X bonds by functionalizing otherwise inert carbon-hydrogen bonds, enhancing atom and step economy. researchgate.net Palladium- and iridium-catalyzed reactions have been developed for the site-selective functionalization of amino acid derivatives. rsc.orgnih.gov
A C-H activation approach to this compound could be envisioned as a late-stage functionalization. One might start with Ethyl (2-methylphenyl)alaninate and introduce the bromine atom at the C4 position of the phenyl ring via a directed C-H activation/borylation sequence followed by bromination, or potentially through a direct palladium-catalyzed C-H arylation if starting from a simpler alanine derivative and an appropriate arylating agent. nih.gov While challenging in terms of regioselectivity, these methods represent the cutting edge of synthetic efficiency. rsc.orgnih.gov
Green Chemistry Principles in Synthetic Design
The design of synthetic routes for molecules like this compound should incorporate the principles of green chemistry to minimize environmental impact. epa.gov This involves a holistic assessment of the entire process, from starting materials to final product. skpharmteco.com
Key principles applicable to this synthesis include:
Prevention of Waste : Designing syntheses to produce minimal waste. Catalytic methods (asymmetric, transition metal) are inherently greener than stoichiometric approaches (like those using chiral auxiliaries) because the catalyst is used in small amounts and can be recycled. sigmaaldrich.com
Atom Economy : Maximizing the incorporation of all reactant atoms into the final product. acs.org C-H activation and addition reactions are typically more atom-economical than substitution or elimination reactions that generate stoichiometric byproducts.
Use of Safer Solvents : Replacing hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with greener alternatives. Propylene carbonate, for instance, has been shown to be an effective replacement for DMF in peptide synthesis. rsc.org
Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption. acs.org Biocatalytic and some photoredox-catalyzed reactions often operate under very mild conditions. nih.gov
Use of Catalysis : Preferring catalytic reagents over stoichiometric ones. This reduces waste and often allows for milder reaction conditions. sigmaaldrich.com
By prioritizing catalytic routes, choosing safer solvents, and designing step-efficient syntheses through methods like C-H activation, the environmental footprint of producing this compound can be significantly reduced.
Advanced Chemical Reactivity and Transformation Studies
Reactions Involving the Ester Moiety
The ethyl ester group in Ethyl (4-bromo-2-methylphenyl)alaninate is a key site for several important chemical transformations.
Nucleophilic acyl substitution is a fundamental reaction class for esters. While specific studies on this compound are not detailed in the available literature, this reaction would theoretically involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to the substitution of the ethoxy group.
The ester functionality of this compound can potentially be reduced. The use of strong reducing agents like lithium aluminum hydride would be expected to reduce the ester to the corresponding primary alcohol, (4-bromo-2-methylphenyl)alaninol. The reduction to an amine is not a standard transformation for an ester. Specific experimental data for the reduction of this compound is not documented in the reviewed literature.
Transformations of the Bromo-Substituted Aromatic Nucleus
The bromine atom on the phenyl ring of this compound offers a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for the modification of aryl halides.
Suzuki Reaction : This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. The Suzuki coupling is a versatile method for forming biaryl compounds. researchgate.net
Sonogashira Reaction : The Sonogashira coupling is a cross-coupling reaction of aryl halides with terminal alkynes, catalyzed by palladium and a copper co-catalyst. organic-chemistry.org This reaction would introduce an alkynyl substituent at the 4-position of the phenyl ring.
Heck Reaction : The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.org
While these reactions are well-established for a wide range of aryl bromides, specific studies and detailed findings for their application to this compound are not extensively reported.
Nucleophilic aromatic substitution (NAS) involves the displacement of a halide from an aromatic ring by a strong nucleophile. For aryl bromides like this compound, this reaction typically requires harsh conditions or the presence of strong electron-withdrawing groups on the aromatic ring to proceed via an addition-elimination mechanism. An alternative pathway is the elimination-addition (benzyne) mechanism under very strong basic conditions. youtube.com There is a lack of specific research in the literature concerning the nucleophilic aromatic substitution on this compound.
Metal-halogen exchange is a common method for converting aryl halides into organometallic reagents. wikipedia.org Treating this compound with a strong organometallic base, such as an alkyllithium reagent, could potentially replace the bromine atom with a metal (e.g., lithium). This would generate a highly reactive organometallic intermediate that can then react with various electrophiles. Specific experimental conditions and outcomes for metal-halogen exchange on this compound are not detailed in the available scientific reports.
Reactions at the α-Carbon of the Alaninate (B8444949) Moiety
Aldol-Type Condensations and Alkylation Reactions
No published research was found describing the participation of this compound in aldol-type condensation or alkylation reactions. The potential for the enolate of this ester to act as a nucleophile in such reactions remains to be experimentally determined.
Decarboxylation and Rearrangement Pathways
There is no available literature detailing the decarboxylation or rearrangement pathways of this compound. The stability of the ester and the conditions required for such transformations are currently unknown.
Cyclization and Heterocyclic Annulation Reactions
Specific examples or methodologies for the use of this compound in cyclization or heterocyclic annulation reactions have not been reported in scientific literature. The potential of this molecule as a precursor for heterocyclic systems is an area that awaits investigation.
Spectroscopic and Structural Characterization in Research
Vibrational Spectroscopy for Functional Group Identification4.2.1. Fourier Transform Infrared (FT-IR) Spectroscopy4.2.2. Raman Spectroscopy Applications
Without access to experimental data from published research, a scientifically accurate and detailed discussion for each of these subsections, including the requested data tables, cannot be generated. Information on related compounds is available but would not adhere to the strict focus on "Ethyl (4-bromo-2-methylphenyl)alaninate" as per the instructions.
Therefore, the requested article cannot be produced at this time due to the absence of the necessary research findings in the public domain.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of a molecule, which allows for the determination of its elemental formula. For this compound, HRMS would be utilized to confirm its predicted molecular formula of C₁₂H₁₆BrNO₂. The high precision of this technique allows differentiation between compounds with the same nominal mass but different elemental compositions.
Table 1: Theoretical Isotopic Distribution for this compound (C₁₂H₁₆BrNO₂)
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) |
|---|---|
| 299.0368 | 100.0 |
| 300.0398 | 13.5 |
| 301.0348 | 97.9 |
Note: This table represents a theoretical calculation, as specific experimental HRMS data for this compound is not currently available in the reviewed scientific literature.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
To further confirm the molecular structure, tandem mass spectrometry (MS/MS) is employed. In this technique, the molecular ion of this compound would be isolated and subjected to fragmentation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. Key expected fragmentation patterns would involve the loss of the ethyl ester group, cleavage of the alanine (B10760859) side chain, and loss of the bromine atom, each corresponding to a specific mass loss that helps to piece together the structural puzzle.
Electronic Spectroscopy for Conjugation and Electronic Transitions
Electronic spectroscopy investigates the interaction of ultraviolet and visible light with a molecule, providing information about its electronic structure and the presence of conjugated systems.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption maxima (λmax) in the UV-Vis spectrum of this compound would be indicative of the electronic transitions within the substituted benzene (B151609) ring. The presence of the bromine atom and the methyl and alaninate (B8444949) substituents would influence the energy of these transitions and, consequently, the position of the absorption bands.
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|
| Ethanol (B145695) | Data not available | Data not available |
| Methanol (B129727) | Data not available | Data not available |
Note: Specific experimental UV-Vis spectral data for this compound has not been reported in the available scientific literature.
Circular Dichroism (CD) Spectroscopy for Chiral Analysis
Given that this compound is derived from the amino acid alanine, it is a chiral molecule. Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. A CD spectrum would provide information about the stereochemistry of the chiral center in the alaninate moiety and could be used to determine the enantiomeric purity of a sample.
X-ray Crystallography for Solid-State Molecular Architecture
Table 3: Crystallographic Data Summary for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths (Å) | Data not available |
Note: To date, the crystal structure of this compound has not been reported in the publicly accessible scientific literature.
Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational and theoretical investigations of the compound “this compound” that would allow for a detailed article structured around the requested outline.
The search for data pertaining to Density Functional Theory (DFT) calculations, ab initio methods, molecular modeling, conformational analysis, force field-based simulations, molecular dynamics studies, or computational elucidation of reaction mechanisms for this exact molecule did not yield specific results. While computational studies exist for structurally related compounds, such as other bromo-phenyl derivatives or different alaninate esters, the strict requirement to focus solely on "this compound" prevents the inclusion of this analogous data.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided detailed outline for "this compound" due to the absence of specific research findings in the public domain.
Computational and Theoretical Investigations
Reaction Mechanism Elucidation via Computational Chemistry
Transition State Characterization
There is no available research that characterizes the transition states involving Ethyl (4-bromo-2-methylphenyl)alaninate in chemical reactions. Such studies would typically involve high-level quantum chemical calculations to identify the geometry, energy, and vibrational frequencies of transient structures that occur during a chemical transformation, such as its synthesis or degradation. Without these computational studies, no data on the activation barriers or the specific bond-making and bond-breaking processes at a molecular level can be provided.
Energy Profile Determination
No studies detailing the potential energy surface or reaction energy profile for processes involving this compound are present in the current body of scientific literature. Determining an energy profile requires sophisticated computational methods to map the energy of the system along a reaction coordinate, identifying minima corresponding to reactants and products, and maxima corresponding to transition states. This information is crucial for understanding reaction kinetics and mechanisms, but has not been reported for this specific molecule.
Prediction of Spectroscopic Properties from First Principles
While experimental characterization of this compound likely exists for its synthesis and identification, research detailing the prediction of its spectroscopic properties from first principles (ab initio quantum chemistry methods) is not available. Such theoretical predictions are valuable for complementing and interpreting experimental data, such as NMR, IR, and UV-Vis spectra. The absence of this research means that no comparative data tables of theoretical versus experimental spectroscopic values can be compiled.
Applications As a Building Block in Complex Organic Synthesis
Precursor in Advanced Amino Acid and Peptide Analogue Synthesis
The synthesis of peptides and their analogues containing non-natural amino acids is a cornerstone of medicinal chemistry, enabling the development of therapeutics with improved stability, potency, and selectivity. Ethyl (4-bromo-2-methylphenyl)alaninate serves as a protected, non-canonical phenylalanine analogue.
The ethyl ester group protects the carboxylic acid moiety, making the molecule suitable for standard peptide coupling methodologies, including solid-phase peptide synthesis (SPPS). peptide.comnih.gov In SPPS, amino acids are sequentially added to a growing peptide chain anchored to an insoluble resin support. nih.gov The use of a pre-functionalized building block like this compound allows for the direct incorporation of this unique residue into a peptide sequence.
Furthermore, the bromine atom on the phenyl ring acts as a versatile chemical handle for post-synthetic modification. This allows for the introduction of additional functional groups or molecular scaffolds after the peptide has been assembled. For instance, palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, can be employed to convert the bromo-substituent into a boronic acid or ester, creating a novel amino acid residue within the peptide chain for further derivatization. nih.gov This approach expands the chemical diversity accessible in peptide libraries.
Scaffold for Heterocyclic Compound Development
Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in pharmaceuticals and natural products. mdpi.com this compound is a valuable starting material for the synthesis of complex heterocyclic systems, particularly those containing nitrogen.
A key application involves its conversion into a corresponding phenyl azide (B81097) derivative, which can then participate in cycloaddition reactions. Specifically, research has demonstrated the use of an (L)-alanine-derived phenylazide in rhodium-catalyzed azide-alkyne cycloaddition (click chemistry) to construct highly substituted, biaxially chiral triazoles. acs.orgacs.org The presence of the 2-methyl and 4-bromo groups on the phenyl ring introduces significant steric hindrance, which is instrumental in controlling the rotational barrier around the newly formed bonds, leading to stable atropisomers. acs.orgacs.org This atroposelective click reaction has been shown to proceed with high yields and excellent control over both diastereoselectivity and enantioselectivity. acs.org
The following table summarizes the results of a rhodium-catalyzed click reaction involving various ortho-substituted phenyl azides, illustrating the high degree of stereocontrol achievable.
| Entry | Azide Component | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| 4a | 2-bromo-6-methylphenyl azide | >99 | 95:5 | 96 |
| 4l | 2-methyl-6-nitrophenyl azide | 95 | 75:25 | 89 |
| 4n | Ethyl 2-azido-3-methylbenzoate | >99 | 91:9 | 95 |
| 4o | 2-azido-N,N,3-trimethylbenzamide | 92 | 96:4 | 93 |
| 4p | (L)-alanine-derived phenylazide | 93 | 90:10 | N/A |
| Data derived from studies on biaxially atroposelective click chemistry. acs.org |
Chiral Building Block in Asymmetric Synthesis
A chiral building block is a molecule with a pre-existing stereocenter that is used to introduce chirality into a new, larger molecule. This compound, possessing a stereocenter at the alpha-carbon of the alanine (B10760859) core, functions effectively in this capacity.
Its utility is particularly evident in asymmetric synthesis where control of stereochemistry is paramount. In the previously mentioned atroposelective synthesis of biaxial triazoles, the inherent chirality of the (L)-alanine-derived precursor plays a crucial role. acs.org The reaction of this chiral azide with an alkyne results in the formation of four potential diastereomers, with the reaction strongly favoring a specific stereochemical outcome. acs.org This demonstrates the principle of chirality transfer, where the stereochemistry of the starting material influences the final stereochemical configuration of the product, a fundamental concept in asymmetric synthesis.
Component in the Synthesis of Ligands for Catalysis and Material Science
Chiral ligands are essential components in asymmetric catalysis, where they coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. The structural features of this compound make it and its precursors suitable for the synthesis of such ligands.
The precursor molecule, 4-bromo-2-methylaniline (B145978), can be used to synthesize bidentate (two-site binding) ligands. nih.gov For example, the condensation of 4-bromo-2-methylaniline with 2,3-butanedione (B143835) yields a diimine compound that can act as a ligand for late transition metal catalysts used in polymerization. nih.gov By extension, the alaninate (B8444949) derivative, with its additional coordination sites (amine and ester carbonyl) and chirality, can be used to generate more complex and stereochemically defined ligands.
Moreover, the atropisomeric triazole products synthesized from this building block (as described in section 6.2) are themselves valuable scaffolds for chiral ligands and functional materials. acs.orgacs.org The bromine atom offers a site for introducing other functional groups, such as phosphines, which are commonly used to coordinate with catalytic metal centers.
Role in Fragment-Based Drug Discovery Intermediates
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in pharmaceutical research. nih.gov This approach begins by screening small, low-molecular-weight molecules, or "fragments," for weak binding to a biological target. nih.gov Fragments that bind are then optimized and grown into more potent, drug-like molecules. nih.gov
This compound embodies the key characteristics of an ideal fragment intermediate. It possesses a molecular weight suitable for fragment libraries and contains a variety of pharmacophoric features, including an aromatic ring, a hydrogen bond donor and acceptor in the amino acid backbone, and a defined three-dimensional shape due to its chiral center.
Crucially, the bromine atom serves as a "growth vector"—a synthetically tractable point for chemical elaboration. nih.gov Using well-established palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, chemists can systematically attach a wide variety of other chemical groups at the bromine's position. nih.gov This allows for the efficient exploration of the protein's binding pocket and the rapid generation of a library of analogues to build a structure-activity relationship (SAR), ultimately guiding the evolution of a weakly binding fragment into a high-affinity lead compound.
Future Research Directions and Emerging Opportunities
Sustainable and Eco-Friendly Synthetic Approaches
Future research will likely prioritize the development of green synthetic protocols for Ethyl (4-bromo-2-methylphenyl)alaninate and its derivatives. Conventional multi-step syntheses often rely on hazardous reagents and generate significant waste. A shift towards sustainable practices is essential.
Key research opportunities include:
Biocatalysis: The use of enzymes, such as transaminases or lipases, could offer highly enantioselective and environmentally benign routes to the core structure or its precursors. nih.gov Enzymatic reactions are typically performed in aqueous media under mild conditions, drastically reducing the environmental footprint.
One-Pot Reactions: Designing telescoped or one-pot reaction sequences can significantly improve efficiency by minimizing intermediate isolation and purification steps, thereby reducing solvent usage and waste generation. researchgate.net
Green Solvents: Investigating the use of renewable and non-toxic solvents like glycerol, dimethyl isosorbide, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) could replace traditional volatile organic compounds. researchgate.net
Mild Esterification Methods: Exploring milder esterification conditions, for instance, using trimethylchlorosilane in methanol (B129727) at room temperature, can reduce the energy consumption and harsh conditions associated with traditional methods. mdpi.com
| Aspect | Conventional Approach | Potential Sustainable Approach |
|---|---|---|
| Catalysis | Traditional acid/base or metal catalysts | Enzymes (e.g., lipases, transaminases) |
| Solvents | Volatile Organic Compounds (VOCs) like Dichloromethane (B109758), Toluene | Green solvents (e.g., 2-MeTHF, glycerol, water) |
| Process | Multi-step synthesis with workup/isolation at each step | One-pot or telescoped reactions |
| Efficiency | Lower atom economy, higher E-Factor | Higher atom economy, lower E-Factor researchgate.net |
Chemo- and Regioselective Functionalization Strategies
The aryl bromide moiety is a prime handle for a multitude of cross-coupling reactions, allowing for the introduction of diverse functionalities. Future work will focus on the selective modification of the molecule at this position, and potentially at the C-H bonds of the methyl group or the aromatic ring.
Palladium-Catalyzed Cross-Coupling: The bromine atom is an ideal site for well-established palladium-catalyzed reactions. nih.gov This allows for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency. Exploring the scope of Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck coupling reactions would yield a library of novel derivatives. nih.govnih.govdntb.gov.ua The steric hindrance from the adjacent methyl group could influence reactivity and selectivity, which warrants investigation.
C-H Activation: Advanced strategies involving directed C-H functionalization could enable modification of the ortho-methyl group or other positions on the phenyl ring. nih.govnih.gov This approach offers a powerful way to build molecular complexity from a simple starting material without the need for pre-functionalization.
Photoredox and Metallaphotoredox Catalysis: These emerging fields offer novel reactivity under mild conditions. princeton.edu Adapting these methods could enable unique transformations that are not accessible through traditional thermal catalysis, such as the introduction of complex alkyl groups at the bromine position.
| Reaction Name | Coupling Partner | Bond Formed | Potential Application |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagents | C-C (Aryl, Alkyl) | Synthesis of biaryl compounds, complex scaffolds nih.gov |
| Buchwald-Hartwig | Amines, Amides | C-N | Access to novel aniline (B41778) derivatives, bioactive compounds researchgate.net |
| Sonogashira | Terminal Alkynes | C-C (Alkynyl) | Creation of rigid linkers, precursors for heterocycles |
| Heck | Alkenes | C-C (Alkenyl) | Synthesis of stilbene (B7821643) and cinnamate (B1238496) analogues |
Integrated Experimental and Computational Research
The synergy between experimental synthesis and computational modeling is a powerful tool for modern chemical research. Applying theoretical calculations to this compound can accelerate discovery and provide deep mechanistic insights.
DFT Calculations: Density Functional Theory (DFT) can be used to predict reaction outcomes, elucidate reaction mechanisms, and understand the regioselectivity observed in functionalization reactions. acs.orgacs.org For instance, DFT could model the transition states of various palladium-catalyzed cross-coupling reactions to explain why one coupling partner might be favored over another. It can also be used to predict spectroscopic properties (NMR, IR, UV-Vis) of novel derivatives, aiding in their characterization. ucl.ac.uk
Molecular Dynamics (MD) Simulations: If this amino acid is incorporated into a peptide, MD simulations can predict how its unique structure influences peptide folding, stability, and interaction with biological targets. nih.govnih.gov The simulations can provide atom-level insights into conformational preferences and dynamic behavior that are difficult to capture experimentally. mdpi.comresearchgate.net
Exploration of Novel Chemical Biology Applications
Unnatural amino acids (UAAs) are invaluable tools in chemical biology for probing and engineering biological systems. This compound, after deprotection, can serve as a UAA with significant potential.
Protein Incorporation: The corresponding amino acid can be incorporated site-specifically into proteins using genetic code expansion techniques. researchgate.netnih.gov The bromo-methyl-phenyl side chain can then act as a unique probe. The bromine atom provides a reactive handle for bioorthogonal chemistry, allowing for the attachment of fluorescent dyes, affinity labels, or drug molecules. nbinno.com The bulky and electronically distinct side chain can also be used to systematically probe protein structure and protein-protein interactions. nbinno.comnbinno.com
Peptide-Based Therapeutics: Incorporating this UAA into peptides can enhance their therapeutic properties. nbinno.com The halogen atom can increase binding affinity to target receptors through halogen bonding and improve metabolic stability by blocking sites of enzymatic degradation. nih.govnih.gov This could lead to the development of more potent and longer-lasting peptide drugs.
Drug Discovery Scaffold: The core structure is a valuable starting point for medicinal chemistry programs. The ability to diversify the molecule via cross-coupling allows for the rapid generation of libraries of compounds for screening against various biological targets, particularly in areas like neuroscience where modified amino acids have shown promise. nbinno.com
Development of Advanced Spectroscopic Probes for In Situ Analysis
The development of probes that can report on local environments within complex biological systems is a major goal in chemical biology. The scaffold of this compound is an excellent starting point for designing novel spectroscopic probes. upenn.edu
Fluorescent Probes: The bromine atom can be replaced with a fluorescent group via cross-coupling chemistry. Alternatively, the electronic properties of the existing phenyl ring can be tuned by substitution to create environmentally sensitive fluorophores. These probes, when incorporated into proteins, can report on changes in local polarity, hydration, or conformational state through changes in their fluorescence emission. upenn.edu
Infrared (IR) Probes: The bromine could be substituted with a group that has a unique and environmentally sensitive vibrational frequency, such as a nitrile or an azide (B81097). upenn.edu These IR probes are small and minimally perturbing, making them ideal for studying protein dynamics and local electric fields in real-time.
NMR Probes: While the bromine itself is not a common NMR nucleus for biological studies, it can be replaced by a fluorine-containing group to create a ¹⁹F NMR probe. nih.gov Given the high sensitivity of ¹⁹F NMR and the absence of background signals in biological systems, such probes are extremely powerful for studying protein structure, dynamics, and ligand binding. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing Ethyl (4-bromo-2-methylphenyl)alaninate?
- Methodological Answer : The synthesis typically involves coupling 4-bromo-2-methylphenylacetic acid derivatives with ethyl β-alaninate. Key steps include:
- Amination : Reacting brominated aryl halides with ethyl β-alaninate under Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) .
- Esterification : Acid-catalyzed esterification of intermediate carboxylic acids using ethanol, with monitoring via gas chromatography to optimize reaction time and yield .
- Catalyst Selection : Palladium/charcoal (Pd/C) or PtO₂ in solvents like ethanol or acetic acid can influence selectivity between partial ring saturation (pyrroline derivatives) and full ester formation .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use HPLC with C18 columns and acetonitrile/water gradients to assess purity (>95% by area normalization) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine and methyl groups on the phenyl ring) via chemical shifts (e.g., δ ~2.3 ppm for CH₃, δ ~7.5 ppm for aromatic protons) .
- HRMS : Validate molecular weight (e.g., [M+H]+ expected at ~310–330 Da depending on substituents) .
- Melting Point Analysis : Compare observed mp (e.g., 104–106°C for brominated analogs) with literature values .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic hydrogenation behavior of this compound derivatives?
- Methodological Answer :
- Reduction Pathways :
- Partial Saturation : Under mild H₂ (1 atm, Pd/C in ethanol), the ester group remains intact, yielding pyrroline derivatives (95% selectivity) .
- Full Ring Opening : High-pressure H₂ (3 atm, PtO₂ in acetic acid) cleaves the ester, forming β-alaninate derivatives (78% yield) .
- Kinetic Studies : Monitor reaction progress via FT-IR to track carbonyl group disappearance (1730 cm⁻¹ for ester) and intermediate formation .
Q. How can researchers resolve contradictions in biological activity data for this compound analogs?
- Methodological Answer :
- Dose-Response Profiling : Use in vitro assays (e.g., kinase inhibition for VEGFR/FGFR targets) with IC₅₀ calculations to identify non-linear effects .
- Metabolic Stability : Assess hepatic clearance using microsomal assays (e.g., rat liver S9 fractions) to differentiate intrinsic activity from pharmacokinetic artifacts .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., Cl or CF₃) to enhance binding affinity and reduce off-target effects, as seen in brivanib alaninate derivatives .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Use high-throughput vapor diffusion with PEG-based precipitants (e.g., PEG 3350 in 0.1 M HEPES pH 7.5) to optimize crystal growth .
- Halogen Bonding : Leverage the bromine atom’s polarizability to stabilize crystal packing via Br···O/N interactions .
- Twinned Data Correction : Apply SHELXL’s TWIN/BASF commands to refine structures with overlapping lattices .
Data Analysis and Optimization
Q. How should researchers analyze conflicting spectroscopic data for this compound derivatives?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR and IR data with computational chemistry (e.g., DFT calculations for predicted vibrational frequencies) .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-substituted) to isolate overlapping proton signals in ¹H NMR .
- Crystallographic Refinement : Use SHELXPRO to resolve ambiguities in bond lengths/angles from powder XRD data .
Q. What computational tools predict the reactivity of this compound in multicomponent reactions?
- Methodological Answer :
- Molecular Docking : Simulate interactions with biological targets (e.g., AOX-related enzymes) using AutoDock Vina to prioritize compounds for synthesis .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cycloadditions (e.g., 1,3-dipolar reactions with nitrile oxides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
